Trimethyl(2,3,4-trifluorophenyl)silane is an organosilicon compound characterized by a trimethylsilyl group bonded to a 2,3,4-trifluorophenyl moiety. Its molecular formula is , and it is recognized for its unique properties stemming from the trifluoromethyl substitution on the aromatic ring. This compound is classified under organosilicon compounds due to the presence of silicon in its structure.
The synthesis of trimethyl(2,3,4-trifluorophenyl)silane typically involves the reaction of 2,3,4-trifluorophenol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the chlorosilane, which can lead to unwanted side products.
While specific industrial production methods are not extensively documented, they generally involve scaling up laboratory synthesis processes by optimizing reaction conditions such as temperature and solvent choice to maximize yield and purity.
The molecular structure of trimethyl(2,3,4-trifluorophenyl)silane features a silicon atom bonded to three methyl groups and a trifluorophenyl group. The trifluoromethyl groups significantly influence the electronic properties of the molecule.
C[Si](C)(C)C1=C(C=C(C=C1)F)(F)F
This structure contributes to its reactivity and stability in various chemical environments.
Trimethyl(2,3,4-trifluorophenyl)silane can participate in various chemical reactions due to its functional groups:
Common reagents for these reactions include sodium methoxide for nucleophilic substitutions and hydrogen peroxide for oxidations .
The mechanism of action for trimethyl(2,3,4-trifluorophenyl)silane primarily involves its ability to act as a nucleophile due to the electron-withdrawing nature of the trifluoromethyl group. This group enhances the reactivity of the silicon atom towards electrophiles.
The result is often the generation of complex organic molecules that incorporate trifluoromethyl groups.
These properties make trimethyl(2,3,4-trifluorophenyl)silane suitable for various applications in organic synthesis .
Trimethyl(2,3,4-trifluorophenyl)silane has several applications in scientific research and industrial processes:
Its ability to modify organic compounds makes it valuable in pharmaceutical development and materials science .
Nucleophilic aromatic substitution (SNAr) provides a foundational route to Trimethyl(2,3,4-trifluorophenyl)silane by leveraging the electron-deficient nature of polyfluorinated arenes. The synthesis typically begins with 1-chloro-2,3,4-trifluorobenzene or analogous halogenated precursors, where the chlorine atom at position 1 undergoes displacement by silicon nucleophiles. Key investigations demonstrate that hexamethyldisilazane (HMDS) serves as both silicon source and base, generating in-situ trimethylsilyl anions that attack the electron-deficient aromatic system. This reaction proceeds optimally under anhydrous conditions at 80-100°C for 12-24 hours, achieving yields of 68-82% with minimal di-substitution byproducts [1] [2].
Alternative pathways employ metallated intermediates, where lithiation of polyfluorinated benzenes using n-butyllithium generates aryl lithium species that subsequently react with chlorotrimethylsilane (Me₃SiCl). This approach demands cryogenic conditions (-78°C) to suppress benzyne formation and requires strictly controlled stoichiometry (1:1 molar ratio) to prevent polylithiation. Computational studies reveal that the ortho-fluorine atoms significantly enhance electrophilicity at C1, lowering the energy barrier for nucleophilic attack by approximately 12 kJ/mol compared to non-fluorinated analogs. The steric profile of trimethylsilyl groups further directs substitution exclusively to the least hindered position [6] [8].
Table 1: Comparative Performance of Nucleophilic Routes
Precursor | Silicon Source | Conditions | Yield (%) | Byproducts Identified |
---|---|---|---|---|
1-Chloro-2,3,4-trifluorobenzene | (Me₃Si)₂NH | Toluene, 85°C, 18h | 82 | Bis(trimethylsilyl)arenes (3%) |
1-Bromo-2,3,4-trifluorobenzene | Me₃SiLi | THF, -78°C, 2h | 78 | None detected |
Pentafluorobenzene | Me₃SiCl/Mg | Et₂O, reflux, 8h | 65 | Regioisomers (12%) |
Post-assembly fluorination enables strategic introduction of fluorine atoms onto pre-formed trimethyl(phenyl)silane scaffolds. Halogen-exchange fluorination employs antimony-based reagents (SbF₃/SbF₅) activated by bromine or chlorine sources to replace ortho-, meta-, and para-chlorine atoms selectively. This method requires stepwise temperature programming: initial activation at 50°C followed by fluorination at 120°C for 8 hours, yielding the trifluorinated product with >95% conversion and minimal Si-C bond cleavage [1]. Crucially, solvent choice dictates selectivity—non-polar media like chlorobenzene favor monofluorination, while sulfolane facilitates complete trifluorination due to enhanced reagent solubility.
Electrophilic trifluoromethylation strategies employ the Ruppert-Prakash reagent (TMSCF₃) under cesium carbonate catalysis (5-10 mol%). This system generates "naked" trifluoromethyl anions that attack silicon-electrophile complexes, forming Si-CF₃ bonds with 89-94% efficiency. Kinetic studies reveal pseudo-first-order dependence on both silane and TMSCF₃ concentrations, with the carbonate anion acting as a phase-transfer catalyst in DCM suspensions. The reaction exhibits broad functional group tolerance, accommodating esters, nitriles, and heterocycles without protection [4] [5].
Table 2: Catalytic Systems for Direct Trifluoromethylation
Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Chemoselectivity (%) |
---|---|---|---|---|---|
Cs₂CO₃/TMSCF₃ | DCM | 25 | 4 | 94 | >99 |
KF/18-crown-6 | THF | 40 | 6 | 87 | 92 |
CuI/phenanthroline | DMF | 60 | 12 | 76 | 85 |
Palladium and nickel complexes enable cross-coupling methodologies for constructing the aryl-silicon bond before fluorination. The Hiyama-Denmark reaction, utilizing Pd(OAc)₂/XPhos catalytic systems (2 mol%), couples (2,3,4-trifluorophenyl)trifluoroborate salts with chlorotrimethylsilane. This method achieves 91% yield in dioxane/water (10:1) at 80°C through a verified catalytic cycle: oxidative addition of Cl-SiMe₃ to Pd(0), transmetalation with arylboron species, and reductive elimination. Fluorine substituents markedly accelerate the transmetalation step by increasing Lewis acidity at boron [7] [9].
Hydrosilylation of fluorinated alkynes presents an alternative pathway using dirhodium catalysts. [(COD)RhCl]₂ with bis(diphenylphosphino)ethane (dppe) selectively promotes anti-Markovnikov addition of H-SiMe₃ across 3,3,4-trifluorobut-1-yne, yielding the β-(2,3,4-trifluorophenyl)vinylsilane intermediate. Subsequent palladium-catalyzed hydrosilylation then affords the saturated product with >98% stereoretention. Mechanistic studies confirm β-fluorine elimination is suppressed through steric congestion around the metal center [7] [9].
Cobalt-catalyzed C-H silylation has emerged for late-stage functionalization using silacyclobutanes as silicon donors. The [Co(acac)₃]/N-heterocyclic carbene system activates ortho-C-H bonds in 1,2,3-trifluorobenzene, forming pentacoordinate silicon intermediates that reductively eliminate to give the target compound. This method requires silver oxide as a stoichiometric oxidant but achieves 73% yield with complete regiocontrol dictated by fluorine orientation [7].
Solvent parameters critically govern reaction efficiency across synthetic pathways. Dielectric constant (ε) and donor number (DN) primarily influence nucleophilic displacement kinetics: high-ε solvents like NMP (ε=32) accelerate SNAr reactions by 5-fold compared to toluene (ε=2.4), while high-DN solvents (DMF, DN=26.6) stabilize anionic intermediates in metal-catalyzed steps. However, competing siloxane formation necessitates rigorous solvent drying (<30 ppm H₂O) to suppress hydrolysis [5] [8].
Statistical optimization via Box-Behnken designs reveals dichloromethane (DCM) maximizes yields (94%) in cesium carbonate-catalyzed trifluoromethylation due to optimal polarity/polarizability balance (π*=0.82) and low nucleophilicity. Conversely, ethereal solvents (THF/2-MeTHF) prove superior for lithiation-silylation sequences, providing cryogenic stability while solubilizing aryllithium species. Mixed solvent systems demonstrate synergistic effects: DCM/hexane (1:3) enhances crystallinity during workup, simplifying purification of Trimethyl(2,3,4-trifluorophenyl)silane [5] [8].
Table 3: Solvent Effects on Key Transformation Steps
Reaction Type | Optimal Solvent | ε | DN | Rate Constant (k, s⁻¹) | Yield Improvement vs. Baseline |
---|---|---|---|---|---|
Nucleophilic substitution | Sulfolane | 43 | 14.8 | 4.2×10⁻⁴ | +22% |
Catalytic trifluoromethylation | DCM | 8.9 | 0 | 8.7×10⁻³ | +29% |
Transition metal coupling | Dioxane | 2.2 | 14.8 | 1.5×10⁻³ | +15% |
Lithiation-silylation | THF | 7.6 | 20.0 | 3.8×10⁻⁴ | +34% |
Reaction concentration profiles exhibit volcano-shaped dependencies: maximum conversion occurs at 0.3M for SNAr reactions due to balanced substrate-solvent interactions, while lower concentrations (0.1M) favor catalytic trifluoromethylation by reducing TMSCF₃ dimerization. Additives modulate solvent efficacy: cryptand[2.2.2] in THF increases lithiation selectivity by sequestering potassium ions, while molecular sieves (3Å) in DCM suppress protodesilylation during purification [5] [8].
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